2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2,3-dimethylphenyl)-2-oxoacetamide
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Overview
Description
1-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,3-DIMETHYLPHENYL)FORMAMIDE is a complex organic compound that features a benzodioxole moiety and a hydrazinecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,3-DIMETHYLPHENYL)FORMAMIDE typically involves a multi-step process:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Hydrazinecarbonyl Group Introduction: The hydrazinecarbonyl group is introduced via the reaction of hydrazine with a suitable carbonyl compound.
Final Coupling Reaction: The final step involves the coupling of the benzodioxole moiety with the hydrazinecarbonyl intermediate under specific conditions, such as the presence of a base like potassium hydroxide in ethanol, under ultrasonic irradiation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,3-DIMETHYLPHENYL)FORMAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
1-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,3-DIMETHYLPHENYL)FORMAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new anti-cancer or anti-inflammatory agents.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 1-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,3-DIMETHYLPHENYL)FORMAMIDE exerts its effects depends on its application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Material Science: In materials applications, the compound’s electronic structure could influence its interaction with light or other electromagnetic radiation, making it useful in optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
1-{N’-[(E)-(3-BROMO-4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-5-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE: This compound shares a similar hydrazinecarbonyl structure but differs in the substituents on the aromatic ring.
N-{4-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]PHENYL}QUINOLINE-3-CARBOXAMIDE: Another compound with a benzodioxole moiety, but with different functional groups and overall structure.
Uniqueness
1-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,3-DIMETHYLPHENYL)FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H17N3O4 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(2,3-dimethylphenyl)oxamide |
InChI |
InChI=1S/C18H17N3O4/c1-11-4-3-5-14(12(11)2)20-17(22)18(23)21-19-9-13-6-7-15-16(8-13)25-10-24-15/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23)/b19-9+ |
InChI Key |
LRXZACDAAGSEDR-DJKKODMXSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NN=CC2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
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